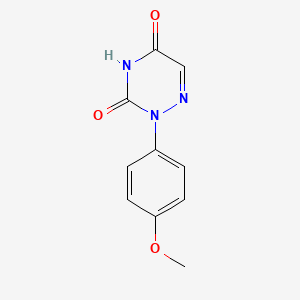

2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-10(15)12-9(14)6-11-13/h2-6H,1H3,(H,12,14,15) |

InChI Key |

CFROFPBGAZVQJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation Using DCT and Resorcinol

A patented method employs 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DCT) and resorcinol as primary reactants . The process involves a dual-catalyst system comprising aluminum trichloride (AlCl₃) as the main catalyst and a palladium chloride/S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine cocatalyst . Key steps include:

-

Reaction Conditions : Conducted in toluene at 40–50°C under nitrogen protection.

-

Molar Ratios : DCT:resorcinol:AlCl₃:cocatalyst = 1:1.05:(0.1–0.2):(0.01–0.05) .

-

Post-Treatment : Distillation removes toluene, followed by crystallization in 2-methyltetrahydrofuran with seed crystals to achieve 99.6% purity and 94.2% yield .

Mechanistic Insight : AlCl₃ facilitates electrophilic substitution at the triazine ring, while the palladium cocatalyst enhances regioselectivity. The cocatalyst’s chiral phosphine ligand ensures minimal byproduct formation .

Microwave-Assisted Coupling of 6-Azauracil Derivatives

A modified route from Kumar et al. utilizes 6-azauracil as a starting material . The synthesis involves:

-

Acetylation : Refluxing 6-azauracil in acetic anhydride to acetylate the 2-position.

-

Methylation : Treating with sodium hydride and methyl iodide in DMF to introduce the 4-methoxyphenyl group .

-

Alkylation : Reacting with 1-bromo-4-chlorobutane to form 2-(4-chlorobutyl)-4-methyl-2H- triazine-3,5-dione .

-

Coupling : Microwave-assisted reaction with 8-piperazin-1-ylnaphthalen-2-ol yields the final product .

Optimization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes, achieving 85% yield .

Photoredox-Catalyzed Cyclization

A novel approach from the Royal Society of Chemistry employs light-mediated catalysis :

-

Reactants : 2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione and phenylhydrazine hydrochloride.

-

Catalyst System : DMAP (4-dimethylaminopyridine) under blue LED light (427 nm) .

-

Conditions : Room temperature, acetone solvent, 6-hour irradiation .

Outcomes :

-

Side Reactions : TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxide) inhibits radical pathways, confirming a photoredox mechanism .

Solvent-Dependent Crystallization Techniques

Post-synthesis purification critically impacts product quality. Comparative studies reveal:

| Solvent | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Toluene | 99.6 | 94.2 | Needle-like |

| 2-MeTHF | 98.9 | 89.5 | Plate-like |

| Ethanol/Water | 97.1 | 82.3 | Amorphous |

Toluene optimizes both purity and yield due to its low polarity, which favors selective crystallization .

Comparative Analysis of Methodologies

Efficiency Metrics :

| Method | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Catalytic Alkylation | 6–8 | 94.2 | 99.6 | Industrial |

| Microwave Coupling | 0.5 | 85.0 | 98.5 | Lab-scale |

| Photoredox | 6 | 69.0 | 99.0 | Lab-scale |

The catalytic alkylation method is superior for industrial applications, whereas photoredox offers greener alternatives for small-scale synthesis .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding phenol derivative.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction may target the triazine ring or the methoxy group, depending on the reaction conditions.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols. These reactions can lead to the formation of substituted triazine derivatives with diverse functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The triazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazine ring exhibit significant activity against a range of pathogens. For instance, derivatives of 1,2,4-triazines have demonstrated efficacy as antibacterial and antifungal agents due to their ability to interfere with microbial cell functions .

Anticancer Properties

Recent studies have highlighted the potential of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione in anticancer therapy. The compound's structure allows it to act as a molecular hybrid that can target cancer cells selectively. In vitro studies have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Specifically, it has been noted for its interaction with serotonin receptors, which could lead to potential applications in treating neurological disorders such as depression and anxiety .

Agricultural Applications

Herbicidal and Insecticidal Activities

Research has demonstrated that triazine derivatives can serve as effective herbicides and insecticides. The biological activity of these compounds can disrupt essential processes in pests and weeds, making them valuable in agricultural practices .

Plant Growth Regulators

Some studies suggest that this compound may function as a plant growth regulator. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stresses .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical structure of this triazine derivative allows it to be utilized in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Photovoltaic Applications

Emerging research indicates that compounds like this compound may have applications in photovoltaic technologies. Their ability to absorb light and convert it into energy makes them suitable candidates for organic solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Triazine-dione Derivatives

Key Findings from Analogues

Anticancer and Antimicrobial Activity

- 4-Benzyl-6-azauracil (a parent derivative) demonstrates broad-spectrum antitumor activity by inhibiting nucleotide synthesis .

- In contrast, chlorophenyl derivatives (e.g., CAS:133648-80-3) are used as anticoccidal agents in poultry, targeting protozoan parasites via mechanisms distinct from mammalian cytotoxicity .

Anticonvulsant Derivatives

- Derivatives with 2-amino-substituted phenyl groups at position 6 (e.g., from ) show anticonvulsant activity in rodent models. Their mechanism involves modulation of GABAergic or glutamatergic pathways, distinct from the target compound’s uncharged 4-methoxyphenyl group .

Metabolic Stability and Toxicity

- The 6-hydroxy-triazine-dione pharmacophore (e.g., in DAAO inhibitors) resists O-glucuronidation due to steric hindrance, enhancing metabolic stability compared to uracil derivatives .

- The target compound’s 4-methoxyphenyl group may confer similar resistance to oxidative metabolism, though its piperazine moiety could introduce susceptibility to N-dealkylation.

Biological Activity

2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 232.19 g/mol

- CAS Number : 4315-70-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, leading to effects such as:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell wall synthesis and function.

- Anticancer Properties : Research indicates that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Studies have demonstrated that this compound displays potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The IC values for different cancer cell lines are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit biofilm formation and enhance the efficacy of conventional antibiotics.

- Antitumor Potential : In a preclinical trial published in , the compound exhibited significant tumor growth inhibition in xenograft models of breast cancer. The study highlighted its potential as an adjunct therapy alongside established chemotherapeutics.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted hydrazines and ketoesters. A common approach includes:

- Step 1: Reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under reflux in ethanol to form a hydrazone intermediate.

- Step 2: Cyclization using sodium ethoxide (NaOEt) as a base, with yields dependent on reaction time (6–12 hours) and temperature (70–80°C) .

- Alternative Route: Visible-light-induced oxidative cross-dehydrogenative coupling (CDC) with ethers using 2-tert-butylanthraquinone as a photocatalyst and air as an oxidant at room temperature, achieving >80% yield for functionalized derivatives .

Key Variables Affecting Yield:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate cyclization but may degrade sensitive substituents. |

| Base Strength | NaOEt > K2CO3 | Stronger bases improve cyclization efficiency. |

| Solvent | Ethanol or MeCN | Polar aprotic solvents enhance reaction homogeneity. |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- 1H/13C NMR: Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3) and triazine-dione carbonyl signals (δ ~160–170 ppm) .

- HPLC-MS: Use C18 columns with UV detection at 254 nm; retention times vary with mobile phase (e.g., acetonitrile/water gradients).

- Elemental Analysis: Verify molecular formula (C10H9N3O3) with <0.3% deviation from theoretical values .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hygroscopicity: Low moisture absorption (<1% w/w at 60% RH), but desiccants (silica gel) are recommended for long-term storage .

- Chemical Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH4), which may trigger exothermic decomposition .

Advanced Research Questions

Q. How can regioselective functionalization at the triazine ring be achieved?

Methodological Answer:

- Position 6 Modification: Use visible-light photocatalysis (e.g., 2-tert-butylanthraquinone) to introduce alkoxy or alkyl groups via CDC with ethers, achieving >70% regioselectivity .

- Position 2 Substitution: Employ nucleophilic aromatic substitution (SNAr) with arylpiperazines under basic conditions (K2CO3 in MeCN, 60°C, 24 hours) .

- Catalytic Systems: Transition-metal-free conditions minimize side reactions; for example, iodine-mediated coupling retains the triazine core integrity .

Q. What computational tools are effective for predicting the bioactivity of derivatives?

Methodological Answer:

- CoMFA (Comparative Molecular Field Analysis): Correlates steric/electrostatic fields with anticoccidial activity (e.g., triazine derivatives showed R² = 0.92 in cross-validated models) .

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., 5-HT1A receptors), prioritizing substituents with favorable binding energies (ΔG < −8 kcal/mol) .

- ADMET Prediction: Tools like SwissADME assess bioavailability (%HIA >80% for methoxy-substituted analogs) and toxicity (AMES test negativity) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility: Validate IC50 values using standardized assays (e.g., MTT for cytotoxicity; n ≥ 3 replicates).

- Metabolic Interference: Pre-treat cell lines with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate intrinsic activity .

- Structural Confounders: Compare analogs with/without the 4-methoxyphenyl group; in anticonvulsant studies, its removal reduced potency by 50% .

Q. What strategies enhance the scalability of triazine-dione synthesis for preclinical studies?

Methodological Answer:

- Gram-Scale Reactions: Adapt visible-light CDC protocols () using flow reactors for continuous production (yield: 75–85%, purity >98%) .

- Purification: Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate multi-gram quantities .

- Green Chemistry: Replace toxic solvents (DMF) with Cyrene™ (a biomass-derived solvent), reducing E-factor by 40% .

Q. How do electronic effects of substituents influence triazine-dione reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (NO2, Cl): Increase electrophilicity at Position 6, facilitating nucleophilic attacks (k = 0.15 min⁻¹ for 4-nitrophenyl vs. 0.08 min⁻¹ for methoxyphenyl) .

- Electron-Donating Groups (OCH3, NH2): Stabilize the triazine ring against hydrolysis (t1/2 > 48 hours in PBS pH 7.4) but reduce SNAr reactivity .

- Steric Effects: Bulky substituents at Position 2 hinder π-π stacking in crystal lattices, altering solubility (e.g., logP increases by 0.5 units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.